molecular formula C10H9N B13547212 Naphthalen-1,4-imine,1,4-dihydro- CAS No. 5176-20-5

Naphthalen-1,4-imine,1,4-dihydro-

Cat. No.: B13547212
CAS No.: 5176-20-5
M. Wt: 143.18 g/mol
InChI Key: QMWUOWKZUWTUFQ-UHFFFAOYSA-N
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Description

Naphthalen-1,4-imine,1,4-dihydro- is an organic compound with the molecular formula C₁₀H₉N and a molecular weight of 143.1852 g/mol . It is a derivative of naphthalene, characterized by the presence of an imine group at the 1,4-positions of the naphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-1,4-imine,1,4-dihydro- can be synthesized through various methods. One common synthetic route involves the cycloaddition of benzyne to methyl 2,5-dimethylpyrrole-1-carboxylate, followed by the reaction with tetrachlorobenzyne . Another method includes the synthesis from 1,4-epimino-1,4-dihydronaphthalene-9-carboxylic acid ethyl ester . The reaction conditions typically involve heating with sodium hydroxide for an extended period .

Industrial Production Methods

Industrial production methods for naphthalen-1,4-imine,1,4-dihydro- are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1,4-imine,1,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalen-1,4-dione derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The imine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthalen-1,4-dione derivatives.

    Reduction: Naphthalen-1,4-diamine derivatives.

    Substitution: Various substituted naphthalen-1,4-imine derivatives.

Scientific Research Applications

Naphthalen-1,4-imine,1,4-dihydro- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imine groups.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalen-1,4-imine,1,4-dihydro- involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can participate in various pathways, including nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

5176-20-5

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene

InChI

InChI=1S/C10H9N/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-11H

InChI Key

QMWUOWKZUWTUFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C=CC(C2=C1)N3

Origin of Product

United States

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